molecular formula C20H24N2O6 B4732595 1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B4732595
M. Wt: 388.4 g/mol
InChI Key: WFJQJFIHGGOCHT-UHFFFAOYSA-N
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Description

1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide is a synthetic organic compound featuring a coumarin-derived chromenone core conjugated to a piperidine-4-carboxamide moiety. The chromenone ring is substituted with methoxy groups at positions 5 and 7, a methyl group at position 4, and a ketone at position 2. The acetyl linker connects this chromenone system to the piperidine ring, which is further functionalized with a carboxamide group at position 3.

Properties

IUPAC Name

1-[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-11-14(10-17(23)22-6-4-12(5-7-22)19(21)24)20(25)28-16-9-13(26-2)8-15(27-3)18(11)16/h8-9,12H,4-7,10H2,1-3H3,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJQJFIHGGOCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures .

Chemical Reactions Analysis

Types of Reactions

1-[(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Compound A : 1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide

  • Key Differences: Substituents on Chromenone:
  • Position 5: Methoxy (vs. 5,7-dimethoxy in the target compound).
  • Positions 4 and 7: Methyl groups (vs. 4-methyl in the target compound).
    • Impact on Properties :
  • Reduced methoxy substitution at position 7 may decrease polarity and solubility compared to the target compound.
  • Structural Similarities :
    • Shared piperidine-4-carboxamide and acetyl linker motifs.
    • Identical 2-oxo-chromen-3-yl core.

Table 1: Substituent Comparison of Chromenone Derivatives

Position Target Compound Compound A (ECHEMI)
4 Methyl Methyl
5 Methoxy Methoxy
7 Methoxy Methyl
Core 2-oxo-2H-chromen-3-yl 2-oxo-2H-chromen-3-yl

Piperidine-4-Carboxamide Derivatives with Reported Bioactivity

Compound B : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Key Differences :
    • Piperidine Modifications :
  • Naphthalen-1-yl and fluorobenzyl groups replace the chromenone-acetyl system. Reported Activity:
  • Structural Implications:
  • Bulky aromatic substituents (naphthalene) may enhance lipophilicity and membrane permeability compared to the chromenone-based target compound.

Compound C : (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

  • Key Differences :
    • Heterocyclic Addition :
  • Comparison to Target Compound:
  • The absence of a chromenone system reduces π-π stacking opportunities but increases structural flexibility.

Table 2: Pharmacophore Comparison of Piperidine Derivatives

Compound Core Structure Key Substituents Potential Activity
Target Compound Chromenone + acetyl + piperidine 5,7-dimethoxy, 4-methyl Undocumented (structural analogies suggest kinase or protease inhibition)
Compound B (SARS-CoV-2) Piperidine-4-carboxamide Naphthalen-1-yl, 4-fluorobenzyl Antiviral
Compound C (SARS-CoV-2) Piperidine-4-carboxamide Naphthalen-1-yl, 2-methoxypyridinyl Antiviral

Research Findings and Implications

  • Structural Determinants: Methoxy groups on chromenone (target compound) may confer enhanced solubility over methyl-dominated analogs (e.g., Compound A) .
  • Knowledge Gaps: No direct pharmacological data are available for the target compound. Its chromenone core, however, is structurally analogous to kinase inhibitors (e.g., warfarin derivatives), suggesting plausible therapeutic avenues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

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